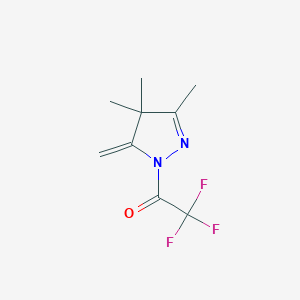
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the biosynthesis of essential cellular components, such as DNA, RNA, and proteins. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) can cause significant biochemical and physiological effects. For example, the compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to inhibit the growth of certain bacterial and fungal species by disrupting membrane integrity and interfering with metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) in lab experiments is its high potency and selectivity. The compound has been found to exhibit activity against a wide range of microbial and cancer cell lines, making it a valuable tool for studying these diseases. However, one limitation of using the compound is its potential toxicity to normal cells and tissues. Therefore, careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI). One area of research is the development of new derivatives with improved activity and selectivity. Another direction is the investigation of the compound's potential use in combination therapies for cancer and infectious diseases. Furthermore, the compound's potential use as a catalyst in organic synthesis reactions warrants further investigation. Finally, more studies are needed to fully understand the mechanism of action and potential toxicity of the compound, which can guide its safe and effective use in various applications.
In conclusion, 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and agriculture. Its synthesis method is relatively simple and cost-effective, and it has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and future applications.
Synthesemethoden
The synthesis of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) involves the reaction of 3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)pyrazole with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The reaction proceeds under reflux conditions, and the resulting product is obtained by filtration and recrystallization. The yield of the synthesis method is relatively high, making it a cost-effective and efficient way to produce the compound.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests. Furthermore, 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) has been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
115174-64-6 |
|---|---|
Produktname |
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) |
Molekularformel |
C9H11F3N2O |
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3,4,4-trimethyl-5-methylidenepyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H11F3N2O/c1-5-8(3,4)6(2)14(13-5)7(15)9(10,11)12/h2H2,1,3-4H3 |
InChI-Schlüssel |
VOZRJUALJZKLGT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C)C1(C)C)C(=O)C(F)(F)F |
Kanonische SMILES |
CC1=NN(C(=C)C1(C)C)C(=O)C(F)(F)F |
Synonyme |
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



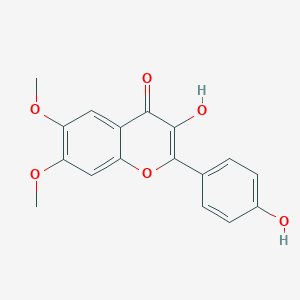
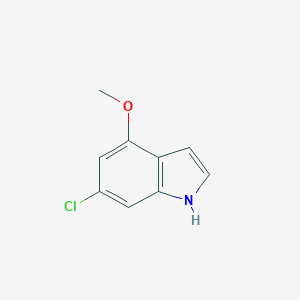
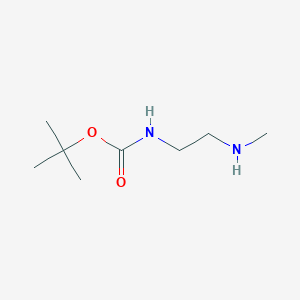
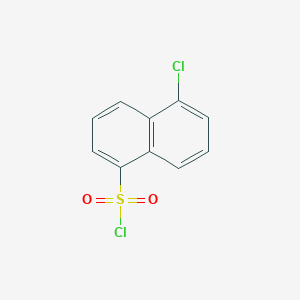
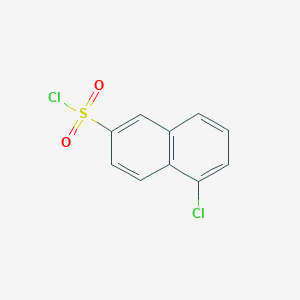
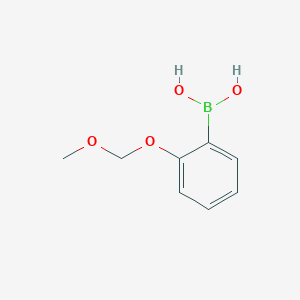
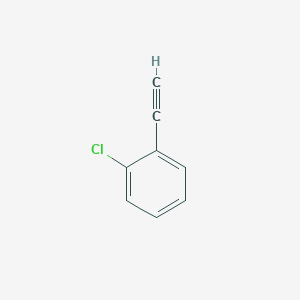
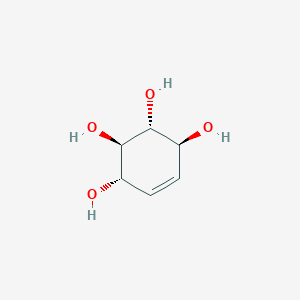
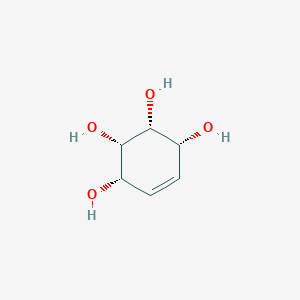
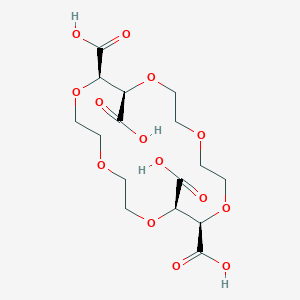
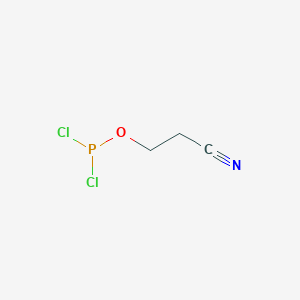
![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
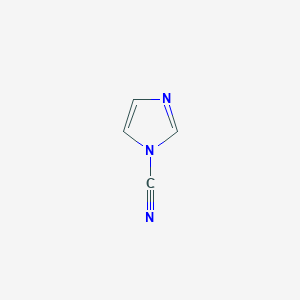
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)